1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine
CAS No.: 398996-50-4
Cat. No.: VC21518225
Molecular Formula: C21H28N2O6S2
Molecular Weight: 468.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 398996-50-4 |
|---|---|
| Molecular Formula | C21H28N2O6S2 |
| Molecular Weight | 468.6g/mol |
| IUPAC Name | 1,4-bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine |
| Standard InChI | InChI=1S/C21H28N2O6S2/c1-15-6-8-18(28-4)20(12-15)30(24,25)22-10-11-23(17(3)14-22)31(26,27)21-13-16(2)7-9-19(21)29-5/h6-9,12-13,17H,10-11,14H2,1-5H3 |
| Standard InChI Key | IFCHDLJLSYOHDZ-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)C)OC)S(=O)(=O)C3=C(C=CC(=C3)C)OC |
| Canonical SMILES | CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)C)OC)S(=O)(=O)C3=C(C=CC(=C3)C)OC |
Introduction
Chemical Identity and Structural Characteristics
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine is characterized by its piperazine core with strategic functional group substitutions. The compound consists of a piperazine ring substituted with two sulfonyl groups, each attached to a phenyl ring bearing methoxy and methyl substituents. This arrangement significantly enhances its chemical reactivity and biological activity potential, positioning it as a valuable compound in both research and industrial applications.
Physical and Chemical Properties
The compound is identified by specific chemical identifiers and physical properties that facilitate its recognition and application in various research contexts.
| Property | Value |
|---|---|
| CAS Number | 398996-50-4 |
| Molecular Formula | C21H28N2O6S2 |
| Molecular Weight | 468.6 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in most organic solvents |
| Storage Conditions | Store in cool, dry conditions |
The molecular structure features a 2-methylpiperazine core with two sulfonyl groups at positions 1 and 4. Each sulfonyl group is connected to a 2-methoxy-5-methylphenyl moiety, creating a symmetrical arrangement that contributes to the compound's distinctive chemical behavior.
Synthesis Methodologies
The synthesis of 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine involves specific reaction conditions and precursors that ensure optimal yield and purity.
Primary Synthetic Route
The typical synthesis pathway involves the reaction of 2-methylpiperazine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. This reaction is conducted under controlled conditions to achieve the desired substitution pattern:
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The reaction typically utilizes triethylamine as a base
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Common organic solvents include dichloromethane or tetrahydrofuran
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The reaction proceeds under reflux conditions
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Formation of an intermediate sulfonamide occurs
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Subsequent cyclization yields the final product
This synthetic approach requires careful temperature control and monitoring to prevent side reactions and maximize yield. The purification process typically employs techniques such as recrystallization or column chromatography to isolate the pure compound.
Alternative Synthesis Approaches
Research on related piperazine derivatives suggests alternative synthesis methods that might be applicable to 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine. One approach involves the initial reaction of 2-methylpiperazine with aryl halides followed by sulfonylation reactions . While this method has been demonstrated for other 1,4-disubstituted 2-methylpiperazine derivatives, its application to the specific compound of interest requires further investigation.
Chemical Reactivity and Reactions
The chemical behavior of 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine is influenced by its functional groups and structural arrangement. While specific reaction data for this exact compound is limited in the search results, the behavior of similar piperazine derivatives provides insight into its probable reactivity patterns.
Nucleophilic Substitution Reactions
The nitrogen atoms in the piperazine ring, although already substituted, may participate in nucleophilic substitution reactions under certain conditions. The presence of electron-withdrawing sulfonyl groups typically reduces the nucleophilicity of the nitrogen atoms, but targeted reactions may still be possible with highly electrophilic reagents.
Aromatic Substitution Reactions
The methoxy and methyl substituents on the phenyl rings can influence the reactivity toward electrophilic aromatic substitution reactions. The methoxy groups, being electron-donating, activate the aromatic ring toward electrophilic attack, particularly at positions ortho and para to the methoxy group.
Comparative Analysis with Structural Analogs
The structural similarity between 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine and other related compounds provides a basis for comparative analysis and understanding of structure-activity relationships.
Structural Variations and Their Impact
Several structural analogs differ in the positioning of methoxy and methyl groups on the phenyl rings:
| Compound | Structural Difference | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine | Reference compound | C21H28N2O6S2 | 468.6 g/mol |
| 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine | Methoxy at position 4, methyl at position 3 | C21H28N2O6S2 | 468.6 g/mol |
| 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine | Methoxy at position 4, dimethyl at positions 2,3 | C23H32N2O6S2 | 496.6 g/mol |
| 1,4-Bis[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine | Methoxy at position 5, dimethyl at positions 2,4 | C23H32N2O6S2 | 496.6 g/mol |
These structural variations can significantly influence the compounds' physicochemical properties, binding affinities, and biological activities. The position of substituents on the phenyl rings affects electronic distribution, steric hindrance, and ultimately, the molecular interactions with biological targets .
Applications in Research and Industry
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine has potential applications across multiple fields due to its structural features and reactivity profile.
Medicinal Chemistry Applications
In medicinal chemistry, the compound may serve as:
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A pharmacological tool for studying receptor-ligand interactions
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A potential lead compound for drug development
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An intermediate in the synthesis of more complex therapeutic agents
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A structural scaffold that can be modified to tune biological activity
The sulfonamide functional groups present in the molecule are particularly significant in pharmaceutical research, as this moiety is found in numerous clinically approved drugs with diverse therapeutic applications.
Materials Science Applications
Beyond biomedical applications, piperazine derivatives with sulfonyl functionalities can be utilized in materials science for:
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Development of polymer additives
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Creation of specialty surfactants
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Synthesis of coordination complexes with unique properties
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Design of advanced materials with specific chemical reactivity
Current Research Directions and Future Prospects
Research on 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine and related compounds continues to evolve, with several promising directions emerging in recent studies.
Structure-Activity Relationship Studies
Ongoing research aims to establish comprehensive structure-activity relationships for sulfonylpiperazine derivatives. By systematically varying the substituents on the phenyl rings and examining the resulting changes in biological activity, researchers can optimize these compounds for specific applications and target interactions .
Novel Synthetic Methodologies
Development of more efficient and environmentally friendly synthetic routes represents another active research area. New methodologies may enable the preparation of 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine and its derivatives under milder conditions, with higher yields, and reduced environmental impact.
Analytical Characterization Techniques
Proper characterization of 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine is essential for confirming its identity, purity, and structural features. Various analytical techniques are employed for this purpose.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the compound's structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR spectra reveal the environment of hydrogen and carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: Identifies functional groups, particularly the sulfonyl (S=O) stretching vibrations.
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Mass Spectrometry (MS): Confirms molecular weight and provides fragmentation pattern for structural confirmation.
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UV-Visible Spectroscopy: Characterizes electronic transitions associated with aromatic rings and conjugated systems.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of synthesized 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine and to monitor reaction progress during synthesis.
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